Melting Point as a Surrogate for Structural Asymmetry – 2‑Ethyl‑2‑propylmalonic Acid vs. Symmetrical Dialkyl Analogs
The melting point of 2‑ethyl‑2‑propylmalonic acid (116 °C) lies approximately midway between that of diethylmalonic acid (129–131 °C) and the predicted value for a fully symmetrical dipropyl analog (expected >150 °C), but it is substantially lower than the symmetrical dipropyl derivative (154–156 °C) . This depressed melting point is a direct consequence of the reduced molecular symmetry and serves as a rapid identity‑and‑purity check that no symmetrical analog can satisfy.
| Evidence Dimension | Melting point (capillary, °C) |
|---|---|
| Target Compound Data | 116 °C (lit.) |
| Comparator Or Baseline | Diethylmalonic acid: 129–131 °C; 2,2‑Dipropylmalonic acid: 154–156 °C |
| Quantified Difference | 13–15 °C lower than diethylmalonic acid; 38–40 °C lower than dipropylmalonic acid |
| Conditions | Capillary melting‑point determination; data from vendor certificates of analysis and published literature. |
Why This Matters
For QC release of a reference standard, a 13–40 °C melting‑point difference provides unambiguous identity confirmation and detects contamination by symmetrical by‑products.
